Cas no 139629-59-7 (Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside)

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside is a protected glycoside derivative used in synthetic carbohydrate chemistry. Its key structural features include an allyl glycoside moiety, a 4,6-O-isopropylidene protecting group, and a 2-trifluoroacetamido substituent, which enhance its stability and reactivity in glycosylation reactions. The isopropylidene group provides selective protection for the 4,6-diol, while the trifluoroacetamido group at C-2 facilitates further functionalization. The allyl aglycone allows for versatile deprotection or modification under mild conditions. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates, offering controlled stereoselectivity and compatibility with various coupling strategies. Its well-defined reactivity makes it a useful intermediate in medicinal and biochemical research.
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside structure
139629-59-7 structure
Product Name:Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
CAS No:139629-59-7
MF:C14H20F3NO6
MW:355.306915283203
CID:136463
PubChem ID:15104980
Update Time:2025-06-13

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • a-D-Glucopyranoside, 2-propen-1-yl2-deoxy-4,6-O-(1-methylethylidene)-2-[(2,2,2-trifluoroacetyl)amino]-
    • ALLYL 2-DEOXY-4,6-O-ISOPROPYLIDENE-2-(TRIFLUOROACETAMIDO)-A-D-GLUCOPYRANOSIDE
    • N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-2,2,2-trifluoroacetamide
    • 1-O-Allyl-2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-
    • A-D-glucopyranoside
    • Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside
    • N-((2S,4aS,3R,4R,8aR)-4-hydroxy-6,6-dimethyl-2-prop-2-enyloxy(2H-3,4,5,6,7,8,4 a,8a-octahydro-5,7-dioxachromen-3-yl))-2,2,2-trifluoroacetamide
    • a-D-Glucopyranoside,2-propen-1-yl2-deoxy-4,6-O-(1-methylethylidene)-2-[(2,2,2-trifluoroacetyl)amino]-
    • 139629-59-7
    • IBHZTQBRCYUFOV-ILAIQSSSSA-N
    • DTXSID50568266
    • SCHEMBL7136442
    • N-((4AR,6S,7R,8R,8aS)-6-(allyloxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)-2,2,2-trifluoroacetamide
    • AKOS024386621
    • 1-o-Allyl-2-deoxy-4,6-o-isopropylidene-2-(trifluoroacetamido)-alpha-D-gluco-pyranoside
    • Prop-2-en-1-yl 2-deoxy-4,6-O-(1-methylethylidene)-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
    • Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
    • Inchi: 1S/C14H20F3NO6/c1-4-5-21-11-8(18-12(20)14(15,16)17)9(19)10-7(23-11)6-22-13(2,3)24-10/h4,7-11,19H,1,5-6H2,2-3H3,(H,18,20)/t7-,8-,9-,10-,11+/m1/s1
    • InChI Key: IBHZTQBRCYUFOV-ILAIQSSSSA-N
    • SMILES: FC(C(N[C@H]1[C@@H](OCC=C)O[C@@H]2COC(C)(C)O[C@H]2[C@@H]1O)=O)(F)F

Computed Properties

  • Exact Mass: 355.12400
  • Monoisotopic Mass: 355.12427184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 86.2Ų

Experimental Properties

  • Melting Point: 94-96 °C(lit.)
  • PSA: 86.25000
  • LogP: 0.86430

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Security Information

  • WGK Germany:3

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A206875-100mg
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
139629-59-7
100mg
$ 260.00 2022-06-08
TRC
A206875-200mg
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside
139629-59-7
200mg
$ 435.00 2022-06-08

Additional information on Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside

Comprehensive Overview of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7)

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7) is a specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of glycosides, featuring a unique isopropylidene protecting group and a trifluoroacetamido moiety, which enhance its reactivity and stability in synthetic applications. Researchers and industry professionals frequently search for this compound due to its role in glycosylation reactions, carbohydrate chemistry, and drug development.

The structural complexity of Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside makes it a valuable intermediate in the synthesis of glycoconjugates and oligosaccharides. Its allyl group provides a versatile handle for further functionalization, while the isopropylidene group protects hydroxyl functionalities during multi-step reactions. This compound is particularly relevant in the context of bioconjugation and targeted drug delivery systems, which are trending topics in modern pharmaceutical research.

In recent years, the demand for custom glycosylation reagents like CAS No. 139629-59-7 has surged, driven by advancements in glycobiology and precision medicine. Scientists often inquire about its synthetic protocols, solubility properties, and handling precautions to optimize experimental outcomes. Additionally, its compatibility with enzymatic glycosylation and click chemistry techniques has expanded its utility in biomaterial engineering and diagnostic probe development.

From an industrial perspective, Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside is often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers explore its potential in catalytic transformations and waste-reducing methodologies, aligning with global sustainability goals. Its stereoselective properties also make it a subject of interest for asymmetric synthesis studies, a hot topic in academic and industrial R&D.

For those working with CAS No. 139629-59-7, understanding its spectroscopic characterization (e.g., NMR, IR, and mass spectrometry data) is critical. Many search queries revolve around its spectral fingerprints and chromatographic purification methods, highlighting the need for reliable reference materials. Furthermore, its stability under various pH conditions and thermal profiles are frequently investigated to ensure reproducibility in lab-scale and pilot-scale applications.

In summary, Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-a-D-glucopyranoside (CAS No. 139629-59-7) exemplifies the intersection of advanced organic chemistry and applied life sciences. Its multifaceted applications—from glycan array fabrication to therapeutic agent design—underscore its importance in contemporary research. As innovations in glycoengineering and biopharmaceuticals continue to evolve, this compound will likely remain a cornerstone in the toolkit of synthetic chemists and biotechnologists worldwide.

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